4-(((1-(2,4-Dimethoxybenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile
CAS No.: 1396757-52-0
Cat. No.: VC5299119
Molecular Formula: C23H26N2O4
Molecular Weight: 394.471
* For research use only. Not for human or veterinary use.

CAS No. | 1396757-52-0 |
---|---|
Molecular Formula | C23H26N2O4 |
Molecular Weight | 394.471 |
IUPAC Name | 4-[[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]methoxymethyl]benzonitrile |
Standard InChI | InChI=1S/C23H26N2O4/c1-27-20-7-8-21(22(13-20)28-2)23(26)25-11-9-19(10-12-25)16-29-15-18-5-3-17(14-24)4-6-18/h3-8,13,19H,9-12,15-16H2,1-2H3 |
Standard InChI Key | MLMJEOHDZUBAJP-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)C(=O)N2CCC(CC2)COCC3=CC=C(C=C3)C#N)OC |
Chemical Identity and Structural Features
4-(((1-(2,4-Dimethoxybenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile (CAS: 1396757-52-0) is a synthetic organic compound with a molecular formula of C₂₃H₂₆N₂O₄ and a molecular weight of 394.47 g/mol . Its structure comprises three key moieties:
-
A piperidine ring substituted at the 1-position with a 2,4-dimethoxybenzoyl group.
-
A methoxymethyl linker bridging the piperidine's 4-position.
-
A benzonitrile terminal group.
The IUPAC name reflects this connectivity: 4-[[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]methoxymethyl]benzonitrile. The SMILES representation (COc1ccc(C(=O)N2CCC(COCc3ccc(C#N)cc3)CC2)c(OC)c1
) further clarifies the spatial arrangement .
Table 1: Key Molecular Properties
Synthesis and Reaction Pathways
The synthesis of this compound involves a multi-step sequence, as outlined in patent and technical documentation :
Step 1: Formation of 1-(2,4-Dimethoxybenzoyl)piperidin-4-ylmethanol
-
Reactants: 2,4-Dimethoxybenzoyl chloride reacts with piperidin-4-ylmethanol.
-
Conditions: Base-mediated coupling (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C.
-
Outcome: Yields the intermediate alcohol.
Step 2: Etherification with 4-(Bromomethyl)benzonitrile
-
Reactants: The alcohol intermediate reacts with 4-(bromomethyl)benzonitrile.
-
Conditions: Potassium carbonate in dimethylformamide (DMF) at 80°C for 12–16 hours.
-
Outcome: Nucleophilic substitution forms the methoxymethyl bridge.
Table 2: Synthetic Protocol Overview
Step | Reaction Type | Key Reagents/Conditions | Yield |
---|---|---|---|
1 | Acylation | 2,4-Dimethoxybenzoyl chloride, Et₃N, CH₂Cl₂ | ~75% |
2 | Nucleophilic Substitution | 4-(Bromomethyl)benzonitrile, K₂CO₃, DMF | ~60% |
Spectroscopic Characterization
Structural confirmation relies on advanced analytical techniques:
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.65 (d, 2H, Ar-H from benzonitrile).
-
δ 6.45–6.55 (m, 3H, Ar-H from dimethoxybenzoyl).
-
δ 4.45 (s, 2H, -OCH₂C≡N).
-
δ 3.85–3.95 (m, 8H, piperidine CH₂ and OCH₃ groups).
-
Mass Spectrometry (MS)
-
ESI-MS: m/z 395.2 [M+H]⁺, consistent with the molecular formula.
Infrared (IR) Spectroscopy
Compound | Target | IC₅₀ | Reference |
---|---|---|---|
4-[[1-(4-Methylthiophene-2-carbonyl)piperidin-4-yl]methoxymethyl]benzonitrile | Tubulin | 18 nM | |
Piperidin-4-yl JAK1 inhibitors | JAK1 | <10 nM |
Future Research Directions
-
Biological Screening: Prioritize assays for kinase inhibition (e.g., JAK/STAT pathway) and cytotoxic activity.
-
ADMET Profiling: Evaluate metabolic stability and toxicity in vitro.
-
Crystallography: Resolve X-ray structures to guide structure-activity optimization.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume